1-Azido-3-methylbut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3-methylbut-2-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a carbon chain
Preparation Methods
1-Azido-3-methylbut-2-ene can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbut-2-en-1-ol with diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like toluene . Another method involves the use of sodium azide and a suitable alkyl halide precursor under nucleophilic substitution conditions .
Chemical Reactions Analysis
1-Azido-3-methylbut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different functionalized compounds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common reagents used in these reactions include alkynes for cycloaddition, reducing agents for reduction, and various nucleophiles for substitution. Major products formed include triazoles, amines, and other substituted derivatives.
Scientific Research Applications
1-Azido-3-methylbut-2-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-3-methylbut-2-ene primarily involves its reactivity as an azide. The azide group is highly reactive and can undergo cycloaddition reactions to form stable triazole rings. This reactivity is exploited in various synthetic applications, including click chemistry, where the azide group reacts with alkynes to form triazoles . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
1-Azido-3-methylbut-2-ene can be compared with other azido compounds such as 1-azido-2-methylpropane and 1-azido-3-methylbutane. These compounds share similar reactivity due to the presence of the azide group but differ in their carbon chain structure and substitution patterns. The unique structure of this compound, with its double bond and methyl substitution, provides distinct reactivity and selectivity in chemical reactions .
Conclusion
This compound is a versatile compound with significant applications in synthetic chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable triazole rings make it a valuable building block in various scientific research and industrial applications.
Properties
CAS No. |
72422-42-5 |
---|---|
Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
1-azido-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9N3/c1-5(2)3-4-7-8-6/h3H,4H2,1-2H3 |
InChI Key |
SRAKMWSMOACAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.